molecular formula C12H14O5S B1525042 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid CAS No. 1306603-69-9

2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid

Cat. No.: B1525042
CAS No.: 1306603-69-9
M. Wt: 270.3 g/mol
InChI Key: HJHNGCDQLJERJO-UHFFFAOYSA-N
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Description

2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid is a sulfur-containing acetic acid derivative characterized by a methanesulfinyl group (–S(O)–) attached to a substituted aromatic core. The sulfinyl group imparts unique electronic and steric properties, differentiating it from thioether (–S–) or sulfonyl (–SO₂–) analogs. Its structure combines a 5-acetyl-2-methoxyphenyl moiety, which may influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

2-[(5-acetyl-2-methoxyphenyl)methylsulfinyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5S/c1-8(13)9-3-4-11(17-2)10(5-9)6-18(16)7-12(14)15/h3-5H,6-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHNGCDQLJERJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CS(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes an acetyl group and a methanesulfinyl moiety, which may contribute to its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid is C₁₂H₁₄O₆S. Its structure can be visualized as follows:

Structure C H O S\text{Structure }\text{C H O S}

This compound’s unique combination of functional groups allows for various interactions with biological targets, which are essential for its mechanism of action.

Biological Activities

Research indicates that 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid exhibits several promising biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.
  • Antioxidant Activity : The presence of methoxy groups in the structure may confer antioxidant properties, which could help mitigate oxidative stress in biological systems.

The biological activity of 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid is thought to involve interactions with various biological targets. Interaction studies have shown that it can modulate pathways related to inflammation and oxidative stress, although detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

A comprehensive review of available literature reveals limited but significant findings regarding the biological activity of this compound:

  • In Vitro Studies : Initial in vitro assays have shown that 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid can inhibit the activity of certain enzymes involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent.
  • Comparative Analysis : When compared to structurally similar compounds, such as 5-acetylsalicylic acid (aspirin) and methanesulfonamide, 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid demonstrated unique properties that may enhance its therapeutic profile.

Data Table: Comparison with Similar Compounds

Compound NameStructureUnique Features
5-Acetylsalicylic Acid (Aspirin)C₉H₈O₄Known anti-inflammatory properties
MethanesulfonamideC₁H₁₃NO₂SBuilding block in drug synthesis
2-MethoxyphenolC₈H₁₀O₂Antioxidant properties
2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid C₁₂H₁₄O₆S Potential anti-inflammatory and antioxidant activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid and related acetic acid derivatives:

Compound Sulfur Functional Group Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound Sulfinyl (–S(O)–) 5-Acetyl, 2-methoxyphenyl ~278.3 (estimated) Potential chiral center; hydrogen bonding
[(2-Methylbenzyl)thio]acetic acid Thioether (–S–) 2-Methylbenzyl 196.27 Lower polarity; precursor for sulfoxides
2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid Sulfonyl (–SO₂–) 5-Chlorothiophen-2-yl 254.71 Higher oxidation state; stable crystalline
2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Thioether (–S–) Benzofuran, cyclohexyl 318.46 Antifungal/antimicrobial activity
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate Sulfamoyl (–SO₂NH₂) 5-Methoxy, sulfamoyl 259.28 Pharmaceutical building block
2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid Sulfamoyl (–SO₂N(CH₃)₂) 5-Dimethylsulfamoyl, 2-methoxy 273.3 High-purity intermediate for drug design

Key Observations :

Sulfur Oxidation State :

  • The sulfinyl group in the target compound is intermediate between thioether (e.g., ) and sulfonyl (e.g., ), affecting polarity and reactivity. Sulfoxides can act as hydrogen bond acceptors, influencing crystallization behavior and biological interactions .
  • Sulfamoyl derivatives (e.g., ) exhibit enhanced hydrogen-bonding capacity, often leveraged in drug design for target binding.

Synthetic Pathways :

  • Thioether-containing compounds (e.g., ) are typically synthesized via thiol-disulfide exchange or alkylation, followed by oxidation to sulfoxides or sulfones .
  • The target compound may require controlled oxidation of a thioether precursor to avoid overoxidation to sulfonyl derivatives.

Sulfamoyl groups (e.g., ) are common in enzyme inhibitors, highlighting the importance of sulfur functionalization in drug discovery.

However, sulfonyl derivatives (e.g., ) are more polar and thermally stable. Crystallographic studies (e.g., ) reveal that carboxyl and sulfinyl groups participate in intermolecular hydrogen bonds, influencing solid-state packing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid
Reactant of Route 2
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2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid

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